molecular formula C13H21NO4 B13663262 Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B13663262
M. Wt: 255.31 g/mol
InChI Key: LOBQHQNCPDIJSW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 691876-16-1) is a high-purity chemical building block featuring a piperidine ring core that is both Boc-protected and functionalized with a methoxy-oxoethylidene side chain . With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, this compound is a versatile intermediate for organic synthesis and medicinal chemistry research . Piperidine and related saturated heterocycles are fundamental scaffolds in the development of pharmacologically active compounds . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBQHQNCPDIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting Material: 1-Boc-3-piperidone or related piperidine derivatives.
  • Key Reaction: Condensation with phosphoranylidene esters or methoxyacetyl chloride to introduce the α,β-unsaturated ester moiety.
  • Protecting Group: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen during functionalization, enhancing solubility and stability.
  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Purification: Column chromatography using hexane/ethyl acetate gradients is common for isolating the product.

This approach is generally a multi-step process involving protection, condensation, and purification steps to yield the desired compound with good selectivity and yield.

Specific Synthetic Route Example

A widely reported method involves the following steps:

Step Reagents and Conditions Description Yield (%)
1 1-Boc-3-piperidone + Sodium hydride (NaH) Deprotonation of the piperidone to form enolate -
2 Addition of methoxy-oxoethyl phosphonate (Wittig or Horner-Wadsworth-Emmons reagent) Formation of the α,β-unsaturated ester moiety via condensation ~79.6%
3 Purification by silica gel column chromatography Isolation of pure this compound -

This synthetic route efficiently produces the compound as a white solid with a melting point of approximately 61°C, indicating moderate thermal stability.

Chemical Reaction Analysis of the Preparation Process

Condensation Reactions

The key step in the preparation is the condensation between the enolate of 1-Boc-3-piperidone and a phosphoranylidene ester or methoxyacetyl chloride, forming an α,β-unsaturated ester moiety. This step is typically base-mediated (e.g., using sodium hydride) and requires careful control of temperature and reaction time to avoid side reactions such as isomerization between E and Z configurations.

Purification Techniques

Purification is commonly achieved by silica gel column chromatography using gradients of hexane and ethyl acetate. This method efficiently separates the desired E-isomer from possible Z-isomers and other impurities.

Analytical Characterization Techniques

The following analytical methods are essential for confirming the structure and purity of this compound:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, stereochemistry ¹H and ¹³C NMR confirm the (3E)-configuration of the ethylidene group and the presence of Boc and methoxy-oxoethylidene moieties.
Mass Spectrometry (MS) Molecular weight confirmation High-resolution MS validates molecular weight (255.31 g/mol) and fragmentation patterns consistent with the compound.
Infrared (IR) Spectroscopy Functional group identification Characteristic carbonyl (C=O) stretching around 1700 cm⁻¹ and ester C–O stretching bands.
Melting Point Determination Purity and physical property Melting point around 61°C indicates moderate purity and thermal stability.
X-ray Crystallography (if applicable) Definitive structural elucidation While no direct crystallographic data reported, similar Boc-protected piperidines have been structurally confirmed using SHELX software.

Summary Table of Preparation Conditions and Outcomes

Parameter Details Comments
Starting Material 1-Boc-3-piperidone Commercially available or synthesized
Base Sodium hydride (NaH) Strong base for enolate formation
Condensing Agent Methoxy-oxoethyl phosphonate or methoxyacetyl chloride Introduces α,β-unsaturated ester
Solvent Anhydrous tetrahydrofuran (THF) or similar Inert, aprotic solvent
Atmosphere Nitrogen or argon Prevents oxidation
Temperature Typically 0 to room temperature Controlled to avoid side reactions
Reaction Time Several hours (e.g., 12-24 h) Optimized for maximum yield
Purification Silica gel chromatography Hexane/ethyl acetate gradient
Yield Approximately 79.6% High yield with optimized conditions
Physical State White solid Melting point ~61°C

Chemical Reactions Analysis

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ring Size and Substituent Position

Key Compounds:

Synthetic notes: Prepared similarly to the target compound but starting from 1-Boc-4-piperidone .

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS: Not provided) Ring size: 4-membered (azetidine) Substituent position: 3-position Physical properties: White solid, melting point 45°C .

(E,Z)-tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate Ring size: 5-membered (pyrrolidine) Substituent position: 3-position Physical properties: Yellow liquid (E/Z ratio: 1:1) . Stereochemical notes: Exists as a mixture of stereoisomers, complicating purification.

Impact of Structural Differences :
  • Melting points : Larger rings (piperidine) exhibit higher melting points (61°C vs. 45°C for azetidine) due to improved molecular packing .
  • Reactivity : Azetidine derivatives may undergo ring-opening reactions more readily than piperidines due to strain .
  • Synthetic yields : Piperidine derivatives generally achieve higher yields (~80%) compared to azetidines, possibly due to steric hindrance in smaller rings .

Functional Group Modifications

Key Compounds:

Ethyl 2-(oxetan-3-ylidene)propanoate Functional group: Non-conjugated ester Physical properties: Colorless liquid . Reactivity: Lacks conjugation, reducing stabilization of the enolate intermediate in reactions.

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS: 372159-76-7)

  • Functional group : 2-oxoethyl (ketone)
  • Applications : Intermediate in nitric oxide-releasing prodrugs .
  • Comparison : The ketone group offers different redox properties compared to the ethylidene ester .
Impact of Functional Groups :
  • Conjugation : The ethylidene ester in the target compound enables resonance stabilization, enhancing electrophilicity for Michael additions .
  • Solubility : Esters (e.g., methoxy-2-oxoethylidene) may improve solubility in organic solvents compared to ketones .

Data Tables

Table 2: Functional Group Comparison

Compound Name Functional Group Key Reactivity
tert-Butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate Conjugated ethylidene ester Electrophilic for nucleophilic additions
Ethyl 2-(oxetan-3-ylidene)propanoate Non-conjugated ester Limited resonance stabilization
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate Ketone Susceptible to redox reactions

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of a piperidine ring. A common approach includes:

  • Nucleophilic substitution : Introducing the tert-butoxycarbonyl (Boc) protecting group via reaction with tert-butyl chloroformate under anhydrous conditions in the presence of a base (e.g., triethylamine) .
  • Knoevenagel condensation : Formation of the α,β-unsaturated ketone (ethylidene group) using malonic acid derivatives under basic conditions (e.g., NaH in THF) .
  • Oxidation/functionalization : Methoxy group installation via methyl ester formation, often using methanol and acid catalysis .
    Optimization factors : Solvent choice (THF vs. DMSO), temperature control (0°C to room temperature), and purification methods (column chromatography or recrystallization) significantly impact yield and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm the piperidine ring, ethylidene group (δ ~5.5–6.5 ppm for vinyl protons), and tert-butyl group (δ ~1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak at m/z 255.31 .
  • Infrared spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ for ester (C=O) and ketone groups .
    Data reconciliation : Contradictions in spectral assignments (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or comparison with analogous compounds .

Advanced Research Questions

Q. How does the ethylidene group influence the compound’s reactivity in [4+2] cycloaddition or Michael addition reactions?

The α,β-unsaturated ketone moiety enables:

  • Diels-Alder reactions : Acts as a dienophile with electron-rich dienes, forming six-membered rings. Reactivity is enhanced by electron-withdrawing methoxy groups .
  • Michael additions : Nucleophiles (e.g., amines, thiols) attack the β-position, with regioselectivity controlled by steric hindrance from the tert-butyl group .
    Mechanistic insights : DFT calculations can predict orbital interactions, while kinetic studies (e.g., variable-temperature NMR) reveal activation barriers .

Q. What strategies address discrepancies in crystallographic data for tert-butyl piperidine derivatives?

  • Refinement protocols : Use SHELXL for high-resolution data, adjusting parameters like thermal displacement models .
  • Twinned crystals : Employ SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .
  • Cross-validation : Compare experimental XRD data with computational models (Mercury CSD) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking simulations : Use AutoDock Vina to model binding to acetylcholinesterase or NMDA receptors, leveraging the piperidine ring’s conformational flexibility .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • SAR studies : Compare bioactivity of analogs (e.g., tert-butyl 3-fluoro derivatives) to identify critical functional groups .

Q. What experimental designs mitigate side reactions during Boc deprotection?

  • Acid selection : Trifluoroacetic acid (TFA) in DCM selectively removes Boc without cleaving methoxy esters .
  • Temperature control : Slow addition at 0°C minimizes carbocation formation (a common side product) .
  • Monitoring : Use TLC or in situ IR to track deprotection progress .

Data Contradiction Analysis

Q. Conflicting reports on optimal solvents for Knoevenagel condensation: THF vs. DMSO

  • THF : Higher yields (75–80%) but slower reaction rates due to lower polarity .
  • DMSO : Faster kinetics (2–4 hours) but risk of over-oxidation, reducing purity .
    Resolution : Design a DoE (Design of Experiments) varying solvent polarity, temperature, and catalyst loading to identify Pareto-optimal conditions .

Q. Discrepancies in NMR chemical shifts for the ethylidene group

  • Source : Solvent polarity (CDCl3 vs. DMSO-d6) and concentration effects.
  • Solution : Standardize solvent systems and compare with tert-butyl 3-oxo analogs (δC=O ~205–210 ppm) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

StepMethod A (THF/NaH) Method B (DMSO/DBU)
Yield72%65%
Purity (HPLC)98%92%
Reaction Time12 h4 h

Q. Table 2: Key Spectral Data

TechniqueObserved SignalReference Compound
1H NMR (CDCl3)δ 1.42 (s, 9H, tert-butyl)δ 1.41 (s, 9H)
13C NMRδ 169.5 (C=O, ester)δ 169.8
HRMS (ESI+)[M+H]+ 256.1543 (calc. 256.1547)

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